2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine
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Overview
Description
2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .
Preparation Methods
The synthesis of 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine typically involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . This method yields substituted 2-fluoro-5-fluoroalkoxypyridines, which can be further modified to obtain the desired compound
Chemical Reactions Analysis
2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine is not well-documented. fluorinated pyridines generally exert their effects through interactions with biological molecules, such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine can be compared with other fluorinated pyridines, such as:
These compounds share similar fluorinated pyridine structures but differ in their substituents, which can influence their chemical properties and applications. The unique combination of the tetrahydropyran-2-yloxyethoxy group in this compound distinguishes it from other fluorinated pyridines and may impart specific properties and applications.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-fluoro-5-[2-(oxan-2-yloxy)ethoxy]pyridine |
InChI |
InChI=1S/C12H16FNO3/c13-11-5-4-10(9-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2 |
InChI Key |
CHUNHSKLIPNGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CN=C(C=C2)F |
Origin of Product |
United States |
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